(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound features a thiazolidinone core with an ethyl group at the 3-position, a methoxy-benzylidene moiety at the 5-position, and a thioxo group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-ethyl-2-thioxo-thiazolidin-4-one with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and acetonitrile.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Possible applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazolidinone core may inhibit specific enzymes involved in inflammatory pathways, while the benzylidene moiety could interact with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(4-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Ethyl-5-(3-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Ethyl-5-(3-chloro-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its electronic properties and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13NO2S2 |
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Molecular Weight |
279.4g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S2/c1-3-14-12(15)11(18-13(14)17)8-9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3/b11-8+ |
InChI Key |
ORGUKGCVPXVCJP-DHZHZOJOSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC)/SC1=S |
SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S |
Origin of Product |
United States |
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